molecular formula C57H68N14O10 B12114950 H-DL-Asp-DL-Tyr-DL-Trp-DL-Val-DL-Trp-DL-Trp-DL-Arg-NH2

H-DL-Asp-DL-Tyr-DL-Trp-DL-Val-DL-Trp-DL-Trp-DL-Arg-NH2

Cat. No.: B12114950
M. Wt: 1109.2 g/mol
InChI Key: RLHLZLAKTUPWES-UHFFFAOYSA-N
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Description

Neurokinin A (4-10), tyr(5)-trp(6,8,9)-arg(10)- is a peptide fragment derived from the larger neurokinin A peptide. Neurokinin A is part of the tachykinin family, which includes other neuropeptides such as substance P. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neurokinin A (4-10), tyr(5)-trp(6,8,9)-arg(10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: While SPPS is commonly used for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide.

Types of Reactions:

    Oxidation: Neurokinin A (4-10), tyr(5)-trp(6,8,9)-arg(10)- can undergo oxidation reactions, particularly at the tryptophan residues.

    Reduction: Reduction reactions may occur at disulfide bonds if present.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).

Major Products:

    Oxidation: Oxidized forms of tryptophan residues.

    Reduction: Reduced forms of disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Neurokinin A (4-10), tyr(5)-trp(6,8,9)-arg(10)- has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission and its effects on smooth muscle contraction.

    Medicine: Explored for its potential therapeutic applications in pain management and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Neurokinin A (4-10), tyr(5)-trp(6,8,9)-arg(10)- exerts its effects by binding to neurokinin receptors, particularly the neurokinin 2 receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction and modulation of pain signals.

Comparison with Similar Compounds

    Substance P: Another member of the tachykinin family, known for its role in pain perception and inflammation.

    Neurokinin B: Similar to neurokinin A, but with different receptor affinities and physiological effects.

Uniqueness: Neurokinin A (4-10), tyr(5)-trp(6,8,9)-arg(10)- is unique due to its specific sequence and the presence of multiple tryptophan residues, which influence its binding affinity and biological activity.

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHLZLAKTUPWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N14O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1109.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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